Bienvenue dans la boutique en ligne BenchChem!

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid

Physicochemical characterization Building block purification Process chemistry

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid (CAS 1784130-81-9, molecular formula C₁₃H₂₁NO₄, molecular weight 255.31 g/mol) is a heterocyclic amino acid derivative belonging to the N-Boc-azetidine-3-acetic acid class. It features a tert-butoxycarbonyl (Boc)-protected azetidine ring at the 3-position bearing an α-cyclopropyl-substituted acetic acid moiety.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B12943641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C2CC2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(7-14)10(11(15)16)8-4-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeyFVPVVLQOJJDDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid: A Conformationally Constrained Boc-Protected Building Block for Medicinal Chemistry Procurement


2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid (CAS 1784130-81-9, molecular formula C₁₃H₂₁NO₄, molecular weight 255.31 g/mol) is a heterocyclic amino acid derivative belonging to the N-Boc-azetidine-3-acetic acid class . It features a tert-butoxycarbonyl (Boc)-protected azetidine ring at the 3-position bearing an α-cyclopropyl-substituted acetic acid moiety. This compound serves as a conformationally restricted building block in pharmaceutical research, with predicted physicochemical properties including pKa 4.55 ± 0.10, density 1.243 ± 0.06 g/cm³, boiling point 388.2 ± 15.0 °C, and XLogP3 of 1.8 [1]. Its structural architecture combines the metabolic stability advantages of the cyclopropyl group with the conformational rigidity of the four-membered azetidine heterocycle, making it distinct from simple N-Boc-azetidine-3-acetic acid analogs that lack the α-cyclopropyl substituent [2].

Why 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid Cannot Be Replaced by Unsubstituted N-Boc-azetidine-3-acetic Acid or Larger-Ring Analogs


In-class compounds such as N-Boc-3-azetidine acetic acid (CAS 183062-96-6) or 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids share the Boc-azetidine scaffold but lack the α-cyclopropyl substituent that critically modifies both physicochemical properties and downstream pharmacological performance [1]. The cyclopropyl ring introduces steric bulk near the carboxylic acid, raising the predicted boiling point by approximately 46.6 °C and increasing density from 1.186 g/cm³ to 1.243 g/cm³ relative to the unsubstituted analog, indicating stronger intermolecular interactions and altered packing [1]. More importantly, the cyclopropyl group is a well-established strategy in medicinal chemistry for enhancing metabolic stability by blocking P450-mediated oxidation, a benefit absent in simple alkyl-substituted variants [2]. Piperidine-based isosteres, while superficially similar, exhibit different pKa values, reduced conformational constraint, and distinct metabolic pathways including N-dealkylation and oxazolidine formation that are suppressed in the azetidine scaffold [3]. These differences mean that the compound cannot be freely interchanged with its closest analogs without altering synthetic outcomes, pharmacokinetic profiles, or target binding characteristics.

Quantitative Differentiation Evidence for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid vs. Closest Analogs


Elevated Boiling Point vs. Unsubstituted N-Boc-azetidine-3-acetic Acid Indicates Stronger Intermolecular Forces and Altered Purification Behavior

The target compound exhibits a predicted boiling point of 388.2 ± 15.0 °C, which is 46.6 °C higher than the 341.6 ± 15.0 °C predicted for the unsubstituted analog N-Boc-3-azetidine acetic acid (CAS 183062-96-6) . This large difference, attributable to the additional cyclopropyl and methylene groups increasing molecular weight from 215.25 to 255.31 g/mol and enhancing van der Waals interactions, has practical implications for purification method selection (e.g., distillation vs. chromatography) and storage conditions.

Physicochemical characterization Building block purification Process chemistry

Higher Density Compared to Non-Cyclopropyl N-Boc-azetidine-3-acetic Acid and Alkyl-Substituted Variants Reflects Tighter Molecular Packing

The predicted density of the target compound is 1.243 ± 0.06 g/cm³, compared to 1.186 ± 0.06 g/cm³ for N-Boc-3-azetidine acetic acid (CAS 183062-96-6) and 1.170 ± 0.06 g/cm³ for 2-(N-Boc-azetidin-3-yl)propanoic acid (CAS 1536183-80-8) . The progressive increase (1.170 → 1.186 → 1.243 g/cm³) correlates with increasing carbon count and cyclopropyl ring incorporation, suggesting more efficient crystal packing that may affect solubility, melting behavior, and solid-state stability.

Solid-state properties Formulation development Crystallization behavior

Comparable pKa to Alkyl-Substituted Analogs Confirms Retention of Carboxylic Acid Ionization Behavior While Adding Steric Bulk

The predicted pKa of the target compound is 4.55 ± 0.10, essentially identical to the 4.59 ± 0.10 predicted for 2-(N-Boc-azetidin-3-yl)propanoic acid (CAS 1536183-80-8) . This indicates that the α-cyclopropyl substituent does not significantly alter the acidity of the carboxylic acid group relative to an α-methyl substituent, despite the cyclopropyl group's known ability to modulate pKa in other contexts. Retention of similar ionization behavior means researchers can substitute the cyclopropyl variant into synthetic schemes designed for the methyl analog without adjusting pH-dependent extraction or salt-formation protocols .

Ionization state pH-dependent solubility Salt formation

Cyclopropyl Group Imparts Metabolic Stability Advantage Through Elevated C–H Bond Dissociation Energy Relative to Unsubstituted Alkyl Analogs

The cyclopropyl C–H bond dissociation energy is 106 kcal/mol, compared to 98 kcal/mol for typical methylene C–H bonds found in unsubstituted alkyl chains [1]. This 8 kcal/mol difference renders the cyclopropyl C–H bonds significantly less prone to hydrogen atom abstraction by cytochrome P450 enzymes, the rate-limiting step in oxidative metabolism. Installing a cyclopropyl motif into drug scaffolds is a validated strategy for improving metabolic stability, with the fused-cyclopropane review documenting enhanced in vitro half-lives across multiple chemotypes [1]. While the target compound's cyclopropyl group is not fused, the electronic protection principle applies to α-cyclopropyl-substituted acetic acid derivatives, providing a metabolic stability advantage over non-cyclopropyl N-Boc-azetidine-3-acetic acid analogs (CAS 183062-96-6 and 1536183-80-8) that bear oxidation-prone methylene or methyl C–H bonds [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Azetidine Scaffold Provides Superior Conformational Constraint and Reduced Metabolic Liability vs. Piperidine Isosteres

In a direct comparative medicinal chemistry study, replacement of a piperidine ring with an azetidine in a series of serotonin-4 (5-HT₄) partial agonists successfully shifted metabolism away from N-dealkylation and oxazolidine formation, metabolic pathways that were prominent for the piperidine-containing lead compound PF-4995274 [1]. This head-to-head study demonstrates that azetidine isosteres can redirect metabolic clearance pathways, a finding directly relevant to procurement decisions involving the target compound versus a hypothetical piperidine analog (e.g., 2-(1-Boc-piperidin-4-yl)-2-cyclopropylacetic acid). Furthermore, FDA-approved drugs baricitinib, cobimetinib, sarolaner, and azelnidipine all incorporate azetidine motifs specifically to enhance metabolic stability, receptor selectivity, and pharmacokinetics, validating the scaffold's differentiated performance at the clinical level [2].

Conformational restriction Isosteric replacement Drug metabolism

Boc Protection Strategy Enables Orthogonal Deprotection Not Available in N-Unprotected or Fmoc-Protected Azetidine Analogs

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is cleavable under mild acidic conditions (e.g., TFA or HCl/dioxane) while leaving the carboxylic acid and cyclopropyl groups intact [1]. In contrast, N-unprotected analogs such as 2-(azetidin-3-yl)-2-cyclopropylacetic acid (free amine form) cannot be directly used in sequences requiring nitrogen protection, while Fmoc-protected variants (e.g., 1-Fmoc-3-azetidine acetic acid) require basic deprotection conditions (piperidine) that may be incompatible with base-sensitive substrates [2]. The Boc strategy thus provides orthogonal protection compatible with both solution-phase and solid-phase peptide synthesis, enabling sequential deprotection in the presence of other acid-labile or base-labile protecting groups [1].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Recommended Procurement Scenarios for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid Based on Quantitative Differentiation Evidence


Metabolically Stable Peptidomimetic and GABA Derivative Synthesis

The target compound is ideally suited for constructing metabolically stabilized peptidomimetics, GABA derivatives, and constrained amino acid analogs where oxidative metabolism must be suppressed. The cyclopropyl group's elevated C–H bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene) provides intrinsic resistance to P450-mediated oxidation [1]. The Boc-azetidine scaffold further contributes conformational rigidity, enhancing target binding affinity as demonstrated across multiple FDA-approved azetidine-containing drugs [2]. This combination makes the compound particularly valuable for neuroscience and inflammation programs where metabolic clearance of peptide-based leads has been a limiting factor [1][2].

Piperidine-to-Azetidine Scaffold Hopping in Lead Optimization

When medicinal chemistry programs encounter N-dealkylation or oxazolidine formation liabilities with piperidine-containing leads, this compound provides a direct azetidine-based replacement with the cyclopropyl group pre-installed. The documented metabolic pathway shift—elimination of oxazolidine formation and reduction of N-dealkylation upon azetidine substitution—has been validated in human hepatocyte assays and in vivo human PK studies for the 5-HT₄ agonist series [3]. Procurement of the cyclopropyl variant rather than simpler N-Boc-azetidine-3-acetic acid adds the metabolic stability benefit of the cyclopropyl group in a single building block, reducing synthetic step count [1][3].

Orthogonally Protected Building Block for Multi-Step Solid-Phase and Solution-Phase Synthesis

The Boc protection on the azetidine nitrogen is orthogonal to Fmoc (base-labile) and Cbz/Bn (hydrogenolysis-labile) protecting groups, enabling sequential deprotection strategies essential for complex peptide and small-molecule library synthesis [4]. The compound's comparable pKa (4.55) to the widely used methyl analog (4.59) means existing extraction and workup protocols can be directly adopted without re-optimization . Its higher boiling point (388.2 °C) and density (1.243 g/cm³) relative to non-cyclopropyl analogs should be factored into purification planning but do not preclude standard chromatographic isolation .

Conformationally Constrained Fragment for Structure-Based Drug Design

The combination of the four-membered azetidine ring and the three-membered cyclopropyl group creates a highly constrained sp³-rich fragment with limited rotatable bonds (5 rotatable bonds, XLogP3 = 1.8, TPSA = 66.8 Ų) [5]. This physicochemical profile is attractive for fragment-based drug discovery and structure-based design, where rigid fragments can provide defined vectorial orientation of functional groups. FDA-approved drugs including baricitinib and cobimetinib demonstrate that azetidine incorporation enhances receptor selectivity and pharmacokinetics, validating this design strategy at the clinical level [2].

Quote Request

Request a Quote for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclopropylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.